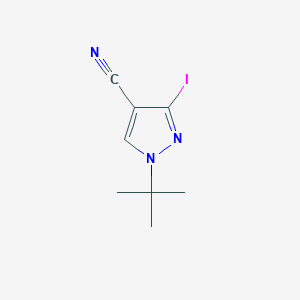
1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability. The iodine atom and the nitrile group further contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a base.
Formation of the nitrile group: This can be achieved by converting a suitable precursor, such as an aldehyde or amine, to the nitrile group using reagents like cyanogen bromide or through dehydration reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products Formed
Substitution reactions: Products with the iodine atom replaced by the nucleophile.
Oxidation and reduction: Products with altered oxidation states.
Coupling reactions: Products with new carbon-carbon bonds formed.
Applications De Recherche Scientifique
1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the development of new materials, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the tert-butyl, iodine, and nitrile groups can affect its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carbonitrile
- 1-(tert-Butyl)-3-bromo-1H-pyrazole-4-carbonitrile
- 1-(tert-Butyl)-3-fluoro-1H-pyrazole-4-carbonitrile
Comparison
- Reactivity : The iodine derivative is generally more reactive in substitution and coupling reactions compared to its chloro, bromo, and fluoro counterparts.
- Steric Effects : The tert-butyl group provides significant steric hindrance, which can influence the compound’s reactivity and stability.
- Applications : While all these compounds can be used as building blocks in organic synthesis, the specific choice depends on the desired reactivity and the nature of the target molecule.
Propriétés
Formule moléculaire |
C8H10IN3 |
|---|---|
Poids moléculaire |
275.09 g/mol |
Nom IUPAC |
1-tert-butyl-3-iodopyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H10IN3/c1-8(2,3)12-5-6(4-10)7(9)11-12/h5H,1-3H3 |
Clé InChI |
VGEWISTURRSKST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C=C(C(=N1)I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromopyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13666701.png)

![9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13666722.png)
![1-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666727.png)
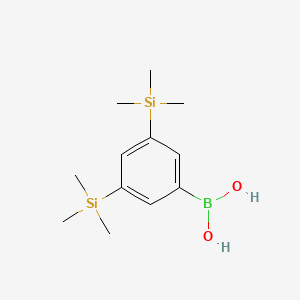
![8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13666735.png)
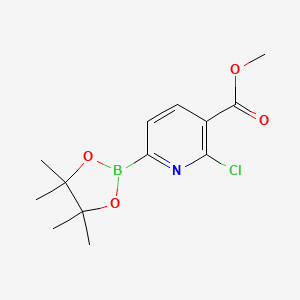
![Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)
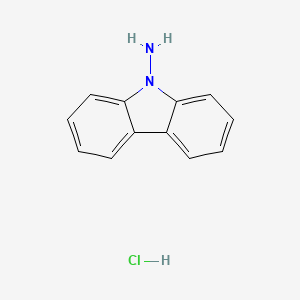
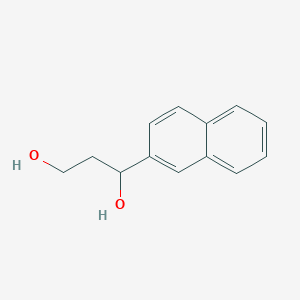
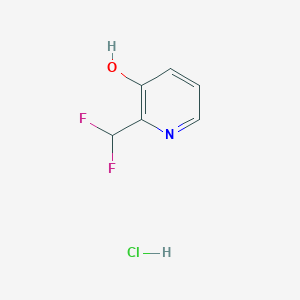
![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B13666753.png)
![Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)
